Proxorphan tartrate

Opioid Receptor Pharmacology In Vivo Selectivity Kappa Agonist

Proxorphan tartrate is a dual partial agonist at κ- and μ-opioid receptors, uniquely suited for in vivo models isolating KOR-specific effects without MOR activation. Its resistance to morphine suppression of diuretic effects and precisely defined MOR efficacy profile make it an indispensable reference for drug discrimination and opioid interaction studies. Ensure your research's reproducibility—order this 6-oxamorphinane reference standard for analytical or pharmacological investigations.

Molecular Formula C42H56N2O10
Molecular Weight 748.9 g/mol
CAS No. 69815-39-0
Cat. No. B10859974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxorphan tartrate
CAS69815-39-0
Molecular FormulaC42H56N2O10
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C19H25NO2.C4H6O6/c2*21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,10,13,16,18,21H,1-2,5-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,18+,19-;1-,2-/m001/s1
InChIKeyRLECFUYBVBJYHJ-ADFQYSHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proxorphan Tartrate: A Kappa-Selective Partial Agonist for Opioid Receptor Research


Proxorphan tartrate (CAS 69815-39-0, developmental code BL-5572M) is a synthetic opioid of the morphinan class, characterized as an N-substituted 6-oxamorphinane [1]. It functions predominantly as a partial agonist at the κ-opioid receptor (KOR) and, to a lesser extent, as a partial agonist at the μ-opioid receptor (MOR) [2]. Originally patented by Bristol-Myers Co. as an analgesic and antitussive agent, it remains an unmarketed research compound [3]. Its unique dual partial agonist profile offers a distinct pharmacological tool for differentiating receptor-mediated effects, which is crucial for scientific investigations into mixed-action opioids [4].

Why Generic Substitution Fails: The Unique Pharmacological Fingerprint of Proxorphan Tartrate


Proxorphan tartrate cannot be interchanged with other mixed-action opioids (e.g., butorphanol, nalbuphine, pentazocine) or pure KOR agonists (e.g., U-50,488H) due to its distinct intrinsic efficacy at both μ- and κ-opioid receptors. This unique dual partial agonism yields a specific balance of agonist and antagonist properties [1]. For instance, its efficacy profile creates a characteristic response in in vivo models that is not replicated by compounds with higher or lower intrinsic efficacy at the MOR, such as morphine or levallorphan, respectively [2]. Consequently, substituting proxorphan with a 'similar' KOR agonist or mixed agonist/antagonist would introduce significant variability in receptor activation and functional outcomes, directly compromising the reproducibility and validity of comparative research.

Quantitative Differentiation of Proxorphan Tartrate: A Comparative Evidence Guide


Functional Selectivity: Proxorphan Exhibits Kappa-Selectivity Over Mu in Urine Output Assay

In a water-loaded rat model, proxorphan tartrate demonstrated functional selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR). The threshold dose for inducing a KOR-mediated diuretic effect was lower than the threshold dose for producing an MOR-mediated antidiuretic effect [1]. This functional profile differentiates proxorphan from non-selective mixed agonists like butorphanol and ethylketocyclazocine, where the threshold doses for both effects were similar [1].

Opioid Receptor Pharmacology In Vivo Selectivity Kappa Agonist

Morphine Antagonist Activity: Proxorphan-Induced Diuresis Is Resistant to Morphine Suppression

In a study of urination in normally hydrated rats, the diuretic effect of proxorphan was uniquely resistant to suppression by morphine [1]. This is in contrast to the diuresis induced by the selective KOR agonist U-50,488H and the mixed agonist ketazocine, whose effects were significantly reduced by morphine pretreatment [1]. This indicates that proxorphan possesses a functionally relevant morphine antagonist component that is not present in U-50,488H or ketazocine.

Opioid Antagonism Kappa Agonist In Vivo Pharmacology

Intrinsic Efficacy at Mu Receptor: Proxorphan Ranks with Pentazocine and Metazocine

A comparative study of intermediate-efficacy mu opioids ranked proxorphan's intrinsic efficacy. In rats trained to discriminate morphine (3.0 or 10.0 mg/kg) from saline, proxorphan produced a substitution profile similar to (-)-pentazocine and (-)-metazocine, achieving high levels of substitution for a low-dose morphine stimulus (3-MS) but only intermediate levels for a high-dose stimulus (10-MS) [1]. This behavioral profile indicates a distinct tier of intrinsic efficacy at the MOR: lower than morphine but higher than compounds like levallorphan, (-)-cyclazocine, and naloxone [1].

Mu-Opioid Receptor Intrinsic Efficacy Drug Discrimination

Kappa Receptor Interaction Profile: Proxorphan as a Partial Agonist/Antagonist

In pigeons trained to discriminate the kappa agonist bremazocine from saline, proxorphan tartrate exhibited a mixed profile, substituting partially for and also partially antagonizing the bremazocine stimulus [1]. This behavior distinguishes it from pure kappa antagonists like oxilorphan and naltrexone, which produced only dose-related antagonism, and from mu/delta opioids which failed to interact with the kappa stimulus at all [1].

Kappa-Opioid Receptor Partial Agonist Drug Discrimination

Optimal Scientific and Industrial Applications for Proxorphan Tartrate


In Vivo Pharmacological Studies of Selective Kappa-Opioid Receptor Agonism

Proxorphan tartrate is ideally suited for in vivo models requiring a compound with functional selectivity for the κ-opioid receptor (KOR) over the μ-opioid receptor (MOR). Its distinct threshold dose for KOR-mediated diuresis, as demonstrated in the water-loaded rat model, allows researchers to isolate and study KOR-specific effects without confounding MOR activation [1]. This makes it a superior tool compared to non-selective mixed agonists like butorphanol for this purpose [1].

Investigations of Opioid Receptor Interplay and Mixed Agonist/Antagonist Activity

Proxorphan tartrate's unique resistance to morphine suppression of its diuretic effects positions it as a key compound for studying the complex interplay between opioid receptors [1]. Unlike pure KOR agonists such as U-50,488H, proxorphan's antagonist properties enable research into functional antagonism and its physiological consequences, making it invaluable for developing a nuanced understanding of mixed-action opioid pharmacology [1].

Behavioral Pharmacology and Drug Discrimination Research

As a compound with a precisely defined intermediate intrinsic efficacy at the μ-opioid receptor (MOR), proxorphan tartrate is an essential tool in drug discrimination studies. Its efficacy ranking, established alongside pentazocine and metazocine, provides a critical reference point for categorizing and understanding the behavioral effects of novel opioid ligands [1]. Its unique profile as a partial kappa agonist/antagonist in the bremazocine discrimination assay further solidifies its role in characterizing the stimulus properties of mixed-action opioids [2].

Analytical Reference Standard for Unmarketed Opioid Research

For analytical laboratories and forensic toxicology units, proxorphan tartrate serves as a critical reference standard for the identification and quantification of this specific, unmarketed morphinan. Given its unique chemical structure as a 6-oxamorphinane and its distinct pharmacological class, it is essential for the accurate analysis of research samples and for maintaining comprehensive spectral libraries where proxorphan may be encountered as a metabolite or analog [1][2].

Quote Request

Request a Quote for Proxorphan tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.